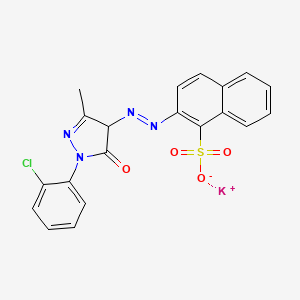

2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt

Description

The compound 2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt is a pyrazolin-5-one derivative characterized by:

- A pyrazolin-5-one core (a five-membered lactam ring with two nitrogen atoms and one ketone group).

- Substituents:

- 2-Chlorophenyl group at position 1.

- Methyl group at position 2.

- Azo-linked 1-sulfo-2-naphthalenyl group at position 3.

- Potassium salt counterion, enhancing water solubility.

Pyrazolin-5-one derivatives are recognized for diverse applications, including dyes, electrochemical mediators, and bioactive agents (e.g., anticancer, antioxidant) . The sulfo-naphthylazo group in the target compound suggests utility in colorimetric or sensing applications, while the potassium salt improves solubility for industrial or biomedical use .

Properties

CAS No. |

67875-12-1 |

|---|---|

Molecular Formula |

C20H14ClKN4O4S |

Molecular Weight |

481.0 g/mol |

IUPAC Name |

potassium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H15ClN4O4S.K/c1-12-18(20(26)25(24-12)17-9-5-4-8-15(17)21)23-22-16-11-10-13-6-2-3-7-14(13)19(16)30(27,28)29;/h2-11,18H,1H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

LUHDBCVHMXGHJV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction

The pyrazolinone nucleus is synthesized by the condensation of appropriate hydrazines with α,β-unsaturated ketones or β-keto esters. According to patent literature, 1-substituted-2-pyrazolin-5-ones such as 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one can be synthesized via the reaction of mono-substituted hydrazines (e.g., 2-chlorophenylhydrazine) with β-keto esters under reflux conditions, typically in ethanol or similar solvents.

Reaction Conditions

- Refluxing hydrazine derivatives with β-keto esters for several hours (3-6 hours) in dry ethanol.

- The reaction yields the pyrazolinone ring system with substituents at positions 1 and 3.

- Purification is achieved by recrystallization from suitable solvents such as ethanol or acetone.

Preparation of the Diazonium Salt from Sulfonated Naphthyl Amine

Sulfonation and Amination

The sulfo-2-naphthalenyl moiety is introduced by starting with 1-amino-2-naphthalenesulfonic acid (or its sodium salt), which is diazotized to form the corresponding diazonium salt.

Diazotization Procedure

- The sulfonated naphthyl amine is dissolved in acidic medium (e.g., hydrochloric acid) and cooled in an ice bath.

- Sodium nitrite solution is slowly added to generate the diazonium salt at low temperature (0-5°C) to maintain stability.

Azo Coupling Reaction

Coupling Conditions

- The pyrazolinone derivative is dissolved in a slightly alkaline medium (often aqueous potassium hydroxide solution) to form the potassium salt.

- The freshly prepared diazonium salt solution is added dropwise to the pyrazolinone solution under stirring at low temperature (0-5°C).

- The azo coupling occurs at the 4-position of the pyrazolinone ring, forming the azo linkage with the sulfo-naphthalenyl group.

Isolation and Purification

- The resulting azo compound precipitates as a potassium salt.

- It is filtered, washed, and recrystallized from water or aqueous ethanol to yield a pure yellow crystalline product.

Alternative and Advanced Synthetic Methods

Microwave-Assisted Organic Synthesis (MAOS)

Recent studies have demonstrated the utility of microwave irradiation to accelerate the synthesis of 2-pyrazolin-5-one derivatives and their azo analogs, providing higher yields and shorter reaction times compared to conventional reflux methods.

- Microwave-assisted azo coupling reactions can be performed in tetrahydrofuran solvent with controlled microwave power (210-350 W) and short irradiation times (80-280 seconds).

- This method enhances reaction efficiency and reduces solvent usage, aligning with green chemistry principles.

Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazolinone synthesis | 2-chlorophenylhydrazine + β-keto ester, reflux in ethanol (3-6 h) | Forms 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one |

| Diazonium salt formation | Sulfonated 2-naphthyl amine + NaNO2 in HCl, 0-5°C | Freshly prepared for azo coupling |

| Azo coupling | Pyrazolinone potassium salt + diazonium salt, 0-5°C, aqueous alkaline medium | Forms azo linkage at 4-position |

| Purification | Filtration, washing, recrystallization (water/ethanol) | Yields potassium salt of azo dye |

| Optional microwave method | Microwave irradiation (210-350 W, 80-280 s), THF solvent | Faster reaction, higher yield |

Research Findings and Analytical Data

Yields and Purity

Characterization

- The azo compound exhibits characteristic UV-Vis absorption bands due to the azo chromophore.

- Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure, including signals for pyrazolinone, azo, sulfonate, and chlorophenyl groups.

- Elemental analysis confirms potassium salt formation and sulfonation.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo (-N=N-) linkage undergoes reductive cleavage under specific conditions, producing aromatic amines. This reaction is critical for understanding potential toxicity and metabolic pathways:

-

Sodium borohydride (NaBH₄) with palladium–charcoal (Pd/C) reduces the azo group to form spirobenzothiazoline intermediates, which are further reduced to thiol derivatives (e.g., 4-(2-mercaptophenylamino)-3-methyl-1-phenyl-2-pyrazolin-5-one) .

-

Zinc (Zn) with ammonium chloride (NH₄Cl) selectively generates spiro compounds without progressing to thiols .

| Reducing Agent | Products | Key Features |

|---|---|---|

| NaBH₄ + Pd/C | Spirobenzothiazoline → Thiol | Multi-step reduction; forms stable thiols |

| Zn + NH₄Cl | Spirobenzothiazoline | Single-step reduction; retains spiro structure |

Safety Note : Azo reduction can release carcinogenic aromatic amines, particularly in biological systems .

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent is reactive toward nucleophilic substitution, enabling functionalization:

-

Aromatic amines or thiols replace the chlorine atom under basic conditions, forming derivatives with modified electronic properties.

-

Example: Reaction with ammonia (NH₃) yields a 2-aminophenyl analog, enhancing solubility and bioactivity.

Nucleophilic Attack on the Pyrazolone Ring

The electron-deficient pyrazolone ring undergoes nucleophilic addition at the 4-position, driven by its conjugated system:

-

Imidazole catalysis activates water to facilitate electrophilic attack, forming substituted pyrazolones .

-

Active methylene group at the 4-position reacts with electrophiles like tetracyanoethylene (TCE) , producing dicyanomethylene derivatives (e.g., 4-dicyanomethylene-2-pyrazolin-5-one) .

Reaction Conditions :

Addition Reactions with Tetracyanoethylene (TCE)

TCE reacts with the active methylene group in the presence of imidazole, forming highly conjugated systems:

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| 2-Pyrazolin-5-one derivative | 4-Dicyanomethylene-2-pyrazolin-5-one | Imidazole (0.5 mmol), 25°C, 2–3 h | 68–99% |

Mechanism :

-

Imidazole abstracts a proton from the active methylene, generating a nucleophilic enolate.

-

TCE undergoes electrophilic attack, forming a dicyanomethylene adduct .

Key Structural Influences on Reactivity

-

Azo Group : Susceptible to reduction; dictates redox-dependent biological interactions .

-

Chlorophenyl Group : Enables substitution for tailored functionalization.

-

Sulfonate Group : Enhances solubility but does not directly participate in major reactions under standard conditions (limited data from excluded sources).

This compound’s reactivity profile highlights its versatility in synthetic chemistry and underscores the need for careful handling due to potential carcinogenic byproducts. Further studies are warranted to explore its sulfonate group’s role in specialized reactions.

Scientific Research Applications

Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate involves:

Molecular targets: The compound interacts with various enzymes and receptors, modulating their activity.

Pathways involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights :

- Azo vs. Hydrazono Groups: The target’s sulfo-naphthylazo group likely offers superior chromophore intensity compared to hydrazono derivatives (e.g., Ev1) due to extended conjugation .

- Solubility: Potassium salt in the target compound improves aqueous compatibility over non-ionic analogs (e.g., MCI-186) .

- Bioactivity : While Ev1 and Ev8 exhibit confirmed anticancer and neuroprotective effects, the target’s bioactivity remains speculative but plausible based on pyrazolone pharmacology .

Electrochemical Behavior

Pyrazolin-5-ones undergo reduction at exocyclic C=N bonds, with substituents altering redox potentials:

- Target Compound: The azo group (>N=N−) is electrochemically reducible, while the sulfonate group may stabilize intermediates. Limited direct data, but structurally akin to mediators in phenol detection (e.g., 4-aminoantipyrine) .

- 1-(Toluenyl Sulfonyl)-3-amino-4-(aryl hydrazono)-2-pyrazolin-5-one (Ev4/5): Exhibits pH-dependent reduction waves; exocyclic C=N is more reducible than cyclic C=N .

Table 2: Electrochemical Comparison

Pharmacological Potential

Pyrazolin-5-ones demonstrate broad bioactivity:

Biological Activity

2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt is a complex azo dye with significant biological activity. This compound features a pyrazolone core and a sulfonated naphthalene moiety, which enhances its solubility and reactivity in biological systems. Its diverse pharmacological effects make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

- Pyrazolone Core : A five-membered ring containing two nitrogen atoms.

- Azo Group : The -N=N- linkage contributes to its vivid coloration and potential reactivity.

- Sulfonate Group : Enhances solubility in physiological conditions.

This combination of functional groups allows for interactions with various biological macromolecules, including proteins and nucleic acids, potentially leading to oxidative stress under certain conditions due to its interaction with reactive oxygen species .

Biological Activities

The biological activities of 2-Pyrazolin-5-one derivatives have been extensively studied. Key findings include:

1. Anti-inflammatory Activity

Research indicates that pyrazoline derivatives exhibit significant anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In particular, compounds derived from pyrazolines demonstrated effective inhibition of carrageenan-induced paw edema in animal models, suggesting their potential use in treating inflammatory diseases .

2. Analgesic Effects

Studies have reported analgesic activity through mechanisms such as peripheral nociception inhibition. The acetic acid-induced writhing test has been employed to evaluate these effects, demonstrating that specific pyrazoline derivatives can reduce pain responses effectively .

3. Antimicrobial Activity

2-Pyrazolin-5-one derivatives possess notable antimicrobial properties against various pathogens. They have been tested against bacterial strains and fungi, showing efficacy that supports their potential use as therapeutic agents in treating infections .

4. Anticancer Potential

Several studies have highlighted the anticancer activities of pyrazoline derivatives against multiple cancer cell lines, including leukemia and solid tumors. For instance, specific compounds have shown selective cytotoxicity towards colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of pyrazoline derivatives, compounds were administered intraperitoneally to rats. The results indicated a significant reduction in arthritic scores compared to controls treated with vehicle alone, demonstrating the preventive activity of these compounds against adjuvant-induced arthritis .

Case Study 2: Anticancer Activity

A series of novel pyrazoline derivatives were synthesized and tested for their cytotoxic activity against various cancer cell lines. Notably, one compound exhibited a GI50 value indicating strong activity against colon cancer cells, suggesting its potential as a lead compound for further development .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-pyrazolin-5-one derivatives with azo and sulfonate functionalities?

The synthesis typically involves coupling diazonium salts with pyrazolinone precursors. For example, diazonium acetoacetic ester reacts with sulfonated hydrazides (e.g., benzene sulfonyl hydrazide) under acidic reflux conditions to form the azo linkage . To introduce the sulfonated naphthalene group, sulfonation of the naphthalene precursor (e.g., 1-sulfo-2-naphthol) should precede diazotization. Purification often requires column chromatography using silica gel and recrystallization from ethanol or methanol .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Key methods include:

- Elemental analysis to confirm stoichiometry.

- UV-Vis spectroscopy to verify the azo group’s π→π* transition (~400–500 nm).

- FT-IR spectroscopy to identify sulfonate (S=O stretching at ~1200–1050 cm⁻¹) and pyrazolinone carbonyl (C=O at ~1650 cm⁻¹) .

- HPLC with a C18 column and acetonitrile/water mobile phase (pH 2.5–3.0) to assess purity .

Q. What solvents and conditions are optimal for recrystallizing this potassium salt?

Ethanol-water mixtures (70:30 v/v) at 60–70°C are effective due to the compound’s moderate polarity. Slow cooling promotes crystal formation. Avoid dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), as they may retain impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for the azo-pyrazolinone system be resolved?

Discrepancies between solution-state NMR (dynamic azo group rotation) and solid-state X-ray data (fixed conformation) are common. To resolve this:

- Perform VT-NMR (variable temperature) to observe rotational barriers.

- Use DFT calculations to model energetically favorable conformers and compare with crystallographic dihedral angles (e.g., pyrazole-naphthalene dihedral angles ~16–52° as in ).

- Validate with NOESY to detect intramolecular interactions in solution .

Q. What environmental stability challenges arise from the sulfonate and azo groups, and how can degradation pathways be studied?

The azo group is susceptible to photolytic cleavage, while sulfonate residues may persist in aquatic systems. Methodological approaches include:

- Photodegradation assays under UV light (254 nm) with LC-MS monitoring to identify breakdown products (e.g., chlorophenyl fragments).

- Microbial degradation studies using activated sludge models to assess biodegradability .

- Computational modeling (e.g., QSAR) to predict hydrolysis rates based on sulfonate substitution patterns .

Q. How does the potassium counterion influence the compound’s reactivity compared to sodium or ammonium salts?

Potassium’s lower hydration enthalpy enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions like azo coupling. Compare via:

- Conductivity measurements in aqueous solutions.

- X-ray diffraction to analyze ionic packing efficiency (e.g., potassium’s smaller ionic radius may tighten crystal lattices vs. sodium) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for structurally similar pyrazolinone derivatives?

Variations often stem from polymorphic forms or residual solvents. Mitigation strategies:

- Perform DSC/TGA to distinguish polymorphs (e.g., endothermic peaks for phase transitions).

- Use Karl Fischer titration to quantify moisture content, which can depress melting points .

- Standardize recrystallization protocols to isolate a single polymorph .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s biological activity (e.g., enzyme inhibition)?

- Negative controls : Use azo-free pyrazolinone analogs to isolate the azo group’s contribution.

- Solvent controls (e.g., DMSO at <0.1% v/v) to rule out cytotoxicity.

- Positive controls : Known inhibitors (e.g., allopurinol for xanthine oxidase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.